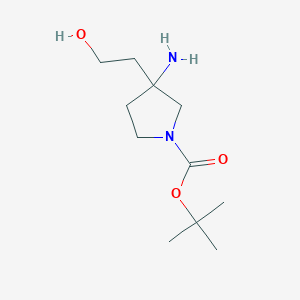

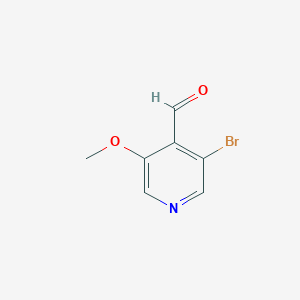

![molecular formula C6H10BrCl2N3 B1380496 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 1373223-47-2](/img/structure/B1380496.png)

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride

Overview

Description

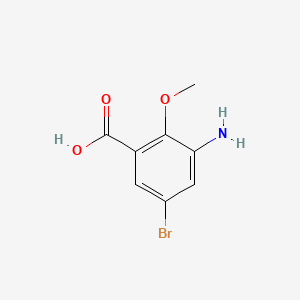

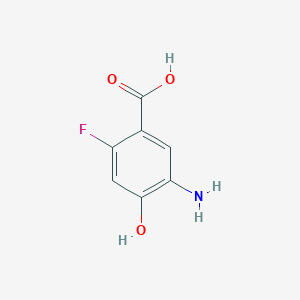

“3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 1373223-47-2 . It has a molecular weight of 274.97 and its IUPAC name is 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride . The compound is a white solid .

Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, such as the one , has been achieved in a cost-efficient manner . The process involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core has been discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have also been discussed .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 274.97 .Scientific Research Applications

Cancer Research: TRK Inhibitors

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride: has been utilized in the design and synthesis of derivatives that act as inhibitors for Tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer. Compounds derived from this chemical have shown potential in inhibiting TRKA, which is crucial for developing treatments for various cancers, including colorectal and non-small cell lung cancer.

Hematological Malignancies

Derivatives of this compound are being explored in clinical trials for the treatment of hematological malignancies . The efficacy of these derivatives has been demonstrated in xenograft models, showing promise for future therapeutic applications in blood cancers.

CDK2 Inhibition

Research has also been conducted on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride as novel CDK2 inhibitors . These compounds have shown significant inhibitory activity, which is important for the development of new cancer therapies.

Synthetic Approaches in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pyrrolopyrazine derivatives, which have been studied for their synthetic approaches and biological activities . This research is vital for the advancement of medicinal chemistry and the development of new drugs.

Chemical Synthesis and Material Science

The compound’s properties make it a valuable asset in chemical synthesis and material science research. Scientists have used it to explore new synthetic routes and develop materials with potential applications in various industries .

Analytical Chemistry

In analytical chemistry, the compound is used for method development and validation, serving as a standard or reference material due to its well-characterized properties .

Pharmacokinetics and Drug Metabolism

The stability and metabolic profile of derivatives of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride are crucial in pharmacokinetics and drug metabolism studies. These studies help in understanding how drugs are processed in the body and guide the design of compounds with favorable pharmacological profiles .

Neuropharmacology

Given its role in the synthesis of TRK inhibitors, this compound is also relevant in neuropharmacology research. TRKs are involved in neural growth and development, making derivatives of this compound important for studying neurological disorders and potential treatments .

Future Directions

The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, has been demonstrated . This suggests potential future directions for the development and application of this compound and related structures.

properties

IUPAC Name |

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNCZWNJLYSAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)Br)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.